2-Hydroxy-5-methyl-3-nitropyridine
Overview
Description
2-Hydroxy-5-methyl-3-nitropyridine is a compound with the molecular formula C6H6N2O3 . It is an industrially important nitropyridine derivative .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, forming the N-nitropyridinium ion . When reacted with SO2/HSO3- in water, 3-nitropyridine is obtained . For the synthesis of 3-hydroxy-2-nitropyridine, a mixture of 3-hydroxypyridine, ethyl acetate, KNO3, and acetic anhydride is heated at 45°C .
Molecular Structure Analysis
The molecular structure and vibrational spectra of this compound have been investigated using Hartree-Fock and Density Functional Theory (DFT) using standard B3LYP functional and 6-311G (d) and 6-311G (3d,2p) basis sets .
Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 154.12 g/mol . It has a melting point of 179 °C (dec.) . It is soluble in Dimethylformamide .
Scientific Research Applications
Vibrational Spectral Studies and Molecular Stability
Research by Balachandran, Lakshmi, and Janaki (2012) examined the conformational stability of 2-hydroxy-4-methyl-3-nitropyridine, conducting vibrational analyses using infrared absorption and Raman spectroscopy combined with theoretical simulations. Their findings provided insights into molecular stability and bond strength, contributing to a deeper understanding of the compound's physical and chemical properties (Balachandran, Lakshmi, & Janaki, 2012).
Biotransformation Studies
Tully et al. (2012) explored the biotransformation of 2-amino-4-methyl-3-nitropyridine, identifying several new compounds through microbial transformation. Their work contributes significantly to the understanding of how this compound interacts in biological systems, offering potential pathways for novel applications in biotechnology (Tully et al., 2012).
Computational Studies on Molecular Structure
Singh and Srivastava (2009) conducted computational studies to understand the structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine. Using Hartree-Fock and Density Functional Theory, they provided valuable insights into the compound's molecular structure, aiding further research in the field of chemistry (Singh & Srivastava, 2009).
Ultrasound-Assisted Drug Solubility Improvement
Machado et al. (2013) focused on improving the solubility of drug-like compounds, including 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, a derivative of this compound. Their research, using ultrasound irradiation to form amine salts, offers potential applications in medicinal chemistry, particularly in enhancing the solubility of poorly water-soluble molecules (Machado et al., 2013).
Crystal and Molecular Structure Analysis
Justin and Anitha (2021) grew crystals of a nitropyridine derivative and conducted detailed characterizations, including studies on third-order nonlinear optical properties. This research contributes to the understanding of nonlinear optical materials, with potential applications in photonics and optoelectronics (Justin & Anitha, 2021).
Safety and Hazards
Safety measures for handling 2-Hydroxy-5-methyl-3-nitropyridine include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
Mechanism of Action
Target of Action
2-Hydroxy-5-methyl-3-nitropyridine (HMPN) is an organosynthetic compound that primarily targets the respiratory system . It can be used as a feedstock for the synthesis of other compounds or as a biological inhibitor .
Mode of Action
HMPN interacts with its targets through chemical reactions. For instance, it can react with molybdenum and chloride . It may also be used in the preparation of 2-chloro-5-methyl-3-nitropyridine via chlorination, using thionyl chloride .
Biochemical Pathways
It is known to be used in the preparation of proteasome inhibitors containing 5-methylpyridin-2(1 h )-one moiety . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds.
Result of Action
Given its use in the preparation of proteasome inhibitors, it may play a role in regulating protein degradation within cells .
Action Environment
The action, efficacy, and stability of HMPN can be influenced by environmental factors. For instance, it should be stored in a sealed container in a dry environment at 2-8°C
Biochemical Analysis
Biochemical Properties
2-Hydroxy-5-methyl-3-nitropyridine plays a significant role in biochemical reactions. It is known to interact with enzymes such as transglutaminase 2 (TG2), where it acts as an inhibitor . This interaction is crucial in regulating the activity of TG2, which is involved in various cellular processes, including apoptosis and extracellular matrix formation. Additionally, this compound can react with molybdenum and chloride, enhancing reaction yields and times . These interactions highlight the compound’s versatility in biochemical applications.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of enzymes like TG2, which in turn impacts gene expression and cellular metabolism . The compound’s ability to inhibit TG2 can lead to changes in cell function, including alterations in apoptosis and extracellular matrix formation. These effects demonstrate the compound’s potential in regulating cellular processes and its importance in biochemical research.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active site of TG2, inhibiting its enzymatic activity . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, preventing the enzyme from catalyzing its substrate. Additionally, this compound can undergo dehydration reactions, which further contribute to its biochemical activity . These molecular interactions underline the compound’s effectiveness as a biochemical inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, with a melting point of 179°C . Its stability can be influenced by environmental factors such as temperature and pH. Over time, the compound may degrade, leading to a decrease in its inhibitory activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings . These temporal effects are important considerations for its use in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TG2 activity without causing significant toxicity . At higher doses, it can exhibit toxic effects, including adverse impacts on cellular function and metabolism. These threshold effects highlight the importance of careful dosage control when using this compound in animal studies. Understanding these dosage effects is crucial for optimizing its use in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as TG2 and can influence metabolic flux and metabolite levels . The compound’s ability to inhibit TG2 affects the enzyme’s role in cellular processes, including apoptosis and extracellular matrix formation. Additionally, this compound can undergo dehydration reactions, contributing to its metabolic activity . These interactions underscore the compound’s role in regulating metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target cells and tissues. The compound’s distribution is influenced by factors such as its solubility and affinity for transporters. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its inhibitory activity, as it ensures that the compound reaches its target enzymes and biomolecules. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and optimizing its use in biochemical research.
properties
IUPAC Name |
5-methyl-3-nitro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-5(8(10)11)6(9)7-3-4/h2-3H,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAINEQVHSHARMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323215 | |
Record name | 2-Hydroxy-5-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90323215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>23.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24823345 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
7464-14-4 | |
Record name | 7464-14-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403369 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxy-5-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90323215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-5-methyl-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What computational methods have been employed to study the structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine?
A1: Researchers have utilized both Hartree-Fock (HF) and Density Functional Theory (DFT) calculations to investigate the structure and vibrational spectra of this compound []. Specifically, the B3LYP functional paired with 6-311G(d) and 6-311G(3d,2p) basis sets were employed. These calculations were used to simulate the infrared spectra of the compound, revealing good agreement with experimental data. Notably, the DFT method with the 6-311G(3d,2p) basis set demonstrated superior accuracy in predicting vibrational frequencies compared to experimental results [].
Q2: Can you elaborate on the applications of this compound in organic synthesis?
A2: this compound serves as a key intermediate in the synthesis of 5-aminosalicylic acid, a vital precursor to the drug mesalazine []. This particular application highlights the compound's significance in pharmaceutical synthesis.
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